2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-7-3-4-9-8(7)11-6(2)10-5/h3-4H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEONJBVURSPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Dimethyl 7h Pyrrolo 2,3 D Pyrimidine and Its Derivatives
Classical and Established Synthetic Approaches to Pyrrolo[2,3-d]pyrimidines
Classical synthetic strategies for the construction of the pyrrolo[2,3-d]pyrimidine ring system often involve multi-step sequences starting from appropriately substituted pyrimidine (B1678525) or pyrrole (B145914) precursors. A common and long-established method begins with a 4-aminopyrimidine (B60600) derivative, which undergoes condensation and cyclization to form the fused pyrrole ring.
For instance, one of the foundational routes involves the reaction of 4-amino-5-cyanopyrimidines with various reagents to construct the pyrrole moiety. Another well-trodden path starts with a substituted 4,6-dichloropyrimidine. bohrium.com The synthesis of various derivatives often relies on the nucleophilic substitution of halogenated pyrrolo[2,3-d]pyrimidines. For example, the synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives starts with the reaction of 6-chloro-7-deazapurine (a common name for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) with benzocaine (B179285) in refluxing ethanol (B145695). nih.govmdpi.com This intermediate is then converted into a hydrazide, which is subsequently reacted with various aldehydes. nih.govmdpi.com
Amine exchange reactions on protected pyrrolo[2,3-d]pyrimidine systems also represent a classical functionalization approach. For example, 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidine antifolates were synthesized through amine exchange reactions on a pivaloyl-protected 5-dimethylaminomethyl-substituted precursor. nih.gov In cases where the reaction was slow, quaternization of the Mannich base with methyl iodide was employed to accelerate the exchange and improve yields. nih.gov
Advanced and Contemporary Synthetic Strategies
Modern synthetic chemistry has introduced more efficient, atom-economical, and environmentally benign methods for constructing the pyrrolo[2,3-d]pyrimidine skeleton. These include multicomponent reactions, microwave-assisted synthesis, metal-catalyzed cross-coupling, and green chemistry approaches.
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid assembly of complex molecules like pyrrolo[2,3-d]pyrimidines from simple starting materials in a single operation. These reactions are highly efficient, reducing the need for intermediate purification steps, saving time, and minimizing waste.
A notable example is the one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. researchgate.net This reaction involves the condensation of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. researchgate.netresearchgate.netscielo.org.mx The process is often catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol, offering high yields (73-95%), short reaction times, and a simple work-up procedure. researchgate.netresearchgate.netscielo.org.mxdntb.gov.ua This MCR proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular heterocyclization. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Conditions | Yield (%) | Ref |
| Arylglyoxals | 6-Amino-1,3-dimethyluracil | Barbituric acid derivatives | TBAB (5 mol%) | Ethanol | 50 °C | 73-95 | researchgate.netresearchgate.netscielo.org.mx |
| Arylglyoxals | 6-Aminouracil (B15529) derivatives | Malononitrile (B47326) or Thiols | None | DMF | Microwave | High | nih.gov |
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times, often from hours to minutes, while improving yields and product purity. The application of microwave irradiation has been particularly effective in the synthesis of pyrrolo[2,3-d]pyrimidines.
For example, a microwave-assisted, one-pot, three-component reaction of 6-aminouracil derivatives, arylglyoxals, and thiols or malononitrile has been developed to form diverse functionalized pyrrolo[2,3-d]pyrimidines. nih.gov Another study reports the synthesis of new 4-aminopyrrolo[2,3-d]pyrimidine analogues via the microwave-assisted condensation of substituted benzaldehydes and a 4-aminopyrrolo[2,3-d]pyrimidine precursor. researchgate.netbohrium.com Furthermore, an efficient pathway for creating triarylated pyrrolo[2,3-d]pyrimidines utilizes a sequence of palladium-catalyzed cross-coupling reactions performed under microwave irradiation, highlighting the power of this technology in complex molecule synthesis. bohrium.com
| Reaction Type | Reactants | Conditions | Time | Yield | Ref |
| Multicomponent Reaction | 6-Aminouracil, Arylglyoxal, Malononitrile | Microwave | 30 min | 80-90% | zenodo.org |
| Condensation | 4-Aminopyrrolo[2,3-d]pyrimidine, Benzaldehydes | Microwave | - | High | researchgate.netbohrium.com |
| Cross-Coupling Sequence | 4,6-Dichloropyrimidine, Arylboronic acids, Alkynes | Microwave, Pd catalysts | - | High | bohrium.com |
Metal-catalyzed cross-coupling reactions are indispensable for the functionalization of the pyrrolo[2,3-d]pyrimidine core, allowing for the introduction of a wide variety of substituents at specific positions. osi.lv Palladium and copper catalysts are most commonly employed.
Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings have been extensively used to modify the pyrrolo[2,3-d]pyrimidine scaffold. osi.lvresearchgate.net For instance, the Suzuki-Miyaura reaction has been used to introduce aryl groups at the C-4 and C-5 positions of the ring system. bohrium.com The Sonogashira reaction is employed to introduce alkynyl groups, which can then undergo intramolecular cyclization to form the pyrrole ring. bohrium.com The Buchwald-Hartwig C-N cross-coupling reaction is another powerful tool, used to synthesize derivatives by forming carbon-nitrogen bonds, for example, in the creation of potent kinase inhibitors. nih.govmdpi.com
More recently, copper-catalyzed reactions have gained prominence as a more economical and environmentally friendly alternative to palladium. tandfonline.comresearchgate.net A green and simple Cu-catalyzed method has been reported for the efficient synthesis of a key intermediate, 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, from 5-bromo-2,4-dichloropyrimidine. tandfonline.comresearchgate.net This highlights a shift towards more sustainable catalytic systems.
| Coupling Reaction | Catalyst System | Substrates | Position Functionalized | Ref |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Halogenated pyrrolopyrimidine, Arylboronic acid | C-4, C-5 | bohrium.comosi.lv |
| Sonogashira | Pd(dba)₂/CuI | Halogenated pyrimidine, Terminal alkyne | C-6 (via cyclization) | bohrium.comosi.lv |
| Buchwald-Hartwig | Pd(OAc)₂/BINAP | Halogenated pyrrolopyrimidine, Amine | C-4 | mdpi.com |
| Cu-catalyzed Coupling/Cyclization | CuCl/6-methylpicolinic acid | 5-Bromopyrimidin-4-amine, Alkyne | C-5, C-6 | researchgate.net |
The principles of green chemistry are increasingly being integrated into the synthesis of pyrrolo[2,3-d]pyrimidines to reduce environmental impact. This involves the use of safer solvents, reusable catalysts, and energy-efficient processes.
The use of water or ethanol as a reaction medium instead of hazardous organic solvents is a key green strategy. researchgate.netscielo.org.mx For example, a multicomponent approach for pyrrolo[2,3-d]pyrimidine synthesis has been developed that proceeds on-water without a catalyst. researchgate.net Another approach utilizes β-cyclodextrin as a reusable, biomimetic catalyst in water. nih.govrsc.org
The development of one-pot reactions and MCRs inherently aligns with green chemistry principles by reducing the number of steps and minimizing waste. researchgate.net Furthermore, the substitution of expensive and toxic heavy metal catalysts like palladium with more abundant and less toxic metals such as copper is a significant advancement in green synthetic methodology for this class of compounds. tandfonline.comresearchgate.net
Regioselective Functionalization and Derivatization of the Pyrrolo[2,3-d]pyrimidine Core
Controlling the regioselectivity of reactions is crucial for the synthesis of specific isomers of functionalized pyrrolo[2,3-d]pyrimidines. The electronic nature of the bicyclic system, with its distinct reactive sites, allows for selective modifications.
Metal-catalyzed cross-coupling reactions have been fine-tuned to achieve high regioselectivity. For example, in the Suzuki reaction with 2,4-dichloropyrrolo[2,3-d]pyrimidine, the C-4 position is generally more reactive than the C-2 position. By controlling the stoichiometry of the arylboronic acid and the reaction temperature, it is possible to selectively functionalize the C-4 position, leaving the C-2 chlorine available for subsequent transformations. researchgate.net
A sequential arylation strategy has been developed for the synthesis of triaryl-substituted pyrrolo[2,3-d]pyrimidines. bohrium.com This method involves a specific order of reactions: a Sonogashira coupling and cyclization to install the first aryl group at C-6, followed by sequential Suzuki-Miyaura couplings to introduce distinct aryl groups at the C-4 and C-5 positions. bohrium.com Direct halogenation of the pyrrole ring, followed by another coupling reaction, further demonstrates the potential for controlled, regioselective derivatization of the core structure. bohrium.comnih.gov
Strategies for C-2, C-4, C-6, and N-7 Functionalization
The regioselective modification of the 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine core and its analogs is primarily achieved through halogenation followed by cross-coupling reactions or nucleophilic substitution. Direct C-H functionalization has also emerged as a powerful tool, particularly for the C-6 position.
C-2 and C-4 Functionalization: The C-2 and C-4 positions on the pyrimidine ring are typically functionalized starting from a precursor like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. google.com The chlorine atoms at these positions act as leaving groups, allowing for sequential and selective nucleophilic aromatic substitution (SNAr) reactions. This approach enables the introduction of various amino groups. For instance, palladium-catalyzed coupling reactions are employed to introduce (4-sulfamoylphenyl)amino groups at the C-2 position of a 7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide precursor. nih.gov This reaction is typically performed at elevated temperatures under microwave irradiation. nih.gov Similarly, the C-4 position can be substituted by reacting a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate with various amines. nih.govnih.govresearchgate.net
C-6 Functionalization: The C-6 position on the electron-rich pyrrole ring is amenable to functionalization through several methods. One common strategy involves iodination of the pyrrole ring followed by Suzuki-Miyaura coupling to introduce aryl or other carbon-based substituents. nih.gov More recently, direct C-H arylation has been developed as a more atom-economical method. researchgate.netnih.gov This palladium-catalyzed reaction, enabled by specific bidentate pyridine-pyridine ligands, allows for the direct coupling of pyrrolo[2,3-d]pyrimidine derivatives with aryl iodides, affording C-6 arylated products with high regioselectivity. nih.gov This method has been successfully applied to synthesize the EGFR inhibitor AEE-788. researchgate.netnih.gov
N-7 Functionalization: The N-7 position of the pyrrole ring is readily functionalized via N-alkylation reactions. Using a base such as cesium carbonate (Cs₂CO₃) in a solvent like dimethylformamide (DMF), various alkyl groups can be introduced. nih.gov For example, 4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine can be alkylated with substituted alkyl tosylates to yield N-7 functionalized products. nih.gov This position is often modified to enhance solubility or to occupy specific pockets in target enzymes.
| Position | Reaction Type | Starting Material | Reagents/Catalyst | Product | Reference |
|---|---|---|---|---|---|
| C-2 | Pd-catalyzed Coupling | 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | Aromatic amine, Pd catalyst | 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | nih.gov |
| C-4 | Nucleophilic Substitution | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Ethyl 2-(4-aminophenyl)acetate | Ethyl 2-(4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)acetate | nih.gov |
| C-6 | Direct C-H Arylation | 7H-pyrrolo[2,3-d]pyrimidine derivative | Aryl iodide, Pd(OAc)₂, 2,2'-bipyridine (B1663995) ligand | 6-aryl-7H-pyrrolo[2,3-d]pyrimidine derivative | researchgate.netnih.gov |
| N-7 | N-Alkylation | 4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | Alkyl tosylate, Cs₂CO₃ | 7-alkyl-4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | nih.gov |
Introduction of Diverse Substituents and Heterocyclic Moieties
Building upon the foundational functionalization strategies, a vast array of substituents and complex heterocyclic systems can be appended to the this compound core to explore structure-activity relationships (SAR).
The introduction of substituted phenylamino (B1219803) groups at the C-2 and C-4 positions is a common strategy in the development of kinase inhibitors. nih.govnih.gov For example, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were synthesized to target cyclin-dependent kinases (CDKs). nih.gov
Suzuki-Miyaura coupling is a versatile method used to introduce diverse aromatic and heteroaromatic rings at positions that have been pre-functionalized with a halogen, typically iodine or bromine. This reaction has been employed at the C-6 position to synthesize compounds with various aryl and heteroaryl moieties, such as N-methylpyrazole and 4-methylsulfonylphenyl groups, which were evaluated as RET kinase inhibitors. nih.gov
Furthermore, more complex heterocyclic systems can be constructed from functional groups on the pyrrolo[2,3-d]pyrimidine core. For instance, intramolecular cyclization of methyl 7-(oxiran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates has been used to synthesize novel tricyclic 1-deazapyrimido[1,2,3-cd]purine derivatives. dntb.gov.ua This demonstrates how functional handles on the core scaffold can be elaborated into fused ring systems, significantly increasing the structural diversity of the compound library.
| Position of Introduction | Introduced Moiety | Synthetic Method | Precursor | Purpose/Target | Reference |
|---|---|---|---|---|---|
| C-2 | (4-Sulfamoylphenyl)amino groups | Pd-catalyzed Coupling | 2-chloro derivative | CDK inhibitors | nih.gov |
| C-4 | Substituted anilines | EDC Coupling | 4-amino-benzoic acid derivative | RET kinase inhibitors | nih.gov |
| C-6 | N-methylpyrazole | Suzuki-Miyaura Coupling | 6-iodo derivative | RET kinase inhibitors | nih.gov |
| C-6 | 4-methylsulfonylphenyl | Suzuki-Miyaura Coupling | 6-iodo derivative | RET kinase inhibitors | nih.gov |
| C-6, N-7 | Fused 1-deazapyrimido[1,2,3-cd]purine ring | Intramolecular Cyclization | 7-(oxiran-2-ylmethyl)-6-carboxylate derivative | New heterocyclic systems | dntb.gov.ua |
Chemical Reactivity and Transformations of 2,4 Dimethyl 7h Pyrrolo 2,3 D Pyrimidine Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolopyrimidine System
The unique electronic nature of the pyrrolo[2,3-d]pyrimidine system permits both nucleophilic and electrophilic substitution reactions, typically occurring at different positions on the bicyclic core.
Nucleophilic Substitution
The pyrimidine (B1678525) portion of the scaffold is electron-deficient and thus susceptible to nucleophilic aromatic substitution, especially when activated by a suitable leaving group. The C4 position is particularly reactive. mdpi.comresearchgate.net Precursors such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are common starting materials for introducing a variety of nucleophiles. chemicalbook.com
An established method for this transformation is the acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines. nih.gov Studies have shown that these reactions can be performed efficiently in water, which offers economic and safety benefits over traditional organic solvents. nih.gov The reaction rate is generally higher in water compared to alcoholic solvents, though care must be taken to keep the acid concentration low to minimize competing hydrolysis of the chloro group. nih.gov The scope of this reaction is broad, accommodating meta- and para-substituted anilines with a range of electronic properties. nih.gov
| Aniline Derivative (Nucleophile) | Product | Reaction Time (h) | Isolated Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 1 | 94 | nih.gov |
| 4-fluoroaniline | N-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 1 | 90 | nih.gov |
| 3-methoxyaniline | N-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 1 | 93 | nih.gov |
| 4-chloroaniline | N-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 4 | 89 | nih.gov |
| 3-aminobenzonitrile | 3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzonitrile | 20 | 80 | nih.gov |
Electrophilic Substitution
The five-membered pyrrole (B145914) ring is electron-rich and therefore the preferred site for electrophilic substitution. Research has shown that halogenation occurs readily at the C3 position (equivalent to the C5 position in standard purine (B94841) numbering) of the pyrrolo[2,3-d]pyrimidine core. mdpi.com This reaction can be carried out using N-halosuccinimides as the electrophilic halogen source. mdpi.com
The general procedure involves reacting the pyrrolo[2,3-d]pyrimidine substrate with an N-halosuccinimide (NCS for chlorination, NBS for bromination, or NIS for iodination) in a solvent like dichloromethane (B109758) (DCM) at room temperature. mdpi.com For chlorination, refluxing the mixture may be required to achieve the desired transformation. mdpi.com These halogenated intermediates are valuable for further functionalization, for example, through cross-coupling reactions.
Cycloaddition Reactions and Annulation Strategies involving the Pyrrolopyrimidine Moiety
Instead of modifying a pre-existing pyrrolopyrimidine ring, the core itself can be constructed through annulation, or ring-forming, strategies. These methods are crucial for the de novo synthesis of substituted derivatives.
A notable approach is the I2/DMSO promoted cascade annulation of 6-aminouracil (B15529) derivatives with aurones to afford highly functionalized pyrrolo[2,3-d]pyrimidines. nih.govresearchgate.net This one-pot process involves a sequence of reactions: a Michael addition, followed by iodination, an intramolecular nucleophilic substitution, and finally a spiro ring-opening. nih.govresearchgate.net This strategy is valued for its high atom economy, use of an inexpensive catalyst, and operational simplicity, yielding the final products in good to excellent yields. nih.gov
The general procedure involves stirring a mixture of a 6-aminouracil, an aurone, and a catalytic amount of iodine in DMSO at 100 °C for approximately one hour. nih.govresearchgate.net
| Aurone Substituent (R) | Product | Yield (%) | Reference |
|---|---|---|---|
| H | 6-(2-hydroxybenzoyl)-1,3-dimethyl-5-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione | 97 | nih.gov |
| 4-Me | 6-(2-hydroxybenzoyl)-1,3-dimethyl-5-(p-tolyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione | 99 | nih.gov |
| 4-F | 5-(4-fluorophenyl)-6-(2-hydroxybenzoyl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione | 91 | nih.gov |
| 4-Cl | 5-(4-chlorophenyl)-6-(2-hydroxybenzoyl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione | 92 | nih.gov |
| 4-tBu | 5-(4-(tert-butyl)phenyl)-6-(2-hydroxybenzoyl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione | 90 | nih.gov |
Further Modifications and Derivatization for Functional Property Elucidation
Derivatization of the 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is essential for tuning its biological and physical properties. Key strategies include palladium-catalyzed cross-coupling reactions and modifications of existing substituents.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, allowing for the introduction of various aryl and heteroaryl groups onto the pyrrolopyrimidine core. researchgate.netchemicalbook.com This reaction typically involves a halogenated pyrrolopyrimidine and a boronic acid in the presence of a palladium catalyst. mdpi.com In the case of 2,4-dichloro-pyrrolo[2,3-d]pyrimidine precursors, the reaction exhibits regioselectivity, with the more reactive C4 position coupling first before the C2 position. researchgate.net This allows for the sequential and controlled introduction of different substituents. mdpi.comresearchgate.net
Modification of Substituents
Functional groups attached to the core can be readily transformed to create libraries of compounds for structure-activity relationship (SAR) studies. A common sequence involves the nucleophilic substitution of a 4-chloro group with an aminobenzoate ester. nih.gov The resulting ester can be converted to a hydrazide by reacting with hydrazine (B178648) hydrate. nih.gov This hydrazide intermediate is then condensed with various aldehydes to form a series of (E)-N'-benzylidenebenzohydrazide derivatives, a strategy used to develop potential kinase inhibitors. nih.gov
Another important modification involves the oxidation of the methyl groups. In a study on a closely related 6,7-dimethyl-pyrrolo[2,3-d]pyrimidine analog, the C6-methyl group was shown to undergo enzymatic oxidation. nih.gov This biotransformation proceeds in a stepwise manner, first to a hydroxymethyl group, then to a formyl group, and finally to a carboxylic acid. nih.gov This metabolic pathway highlights the potential for modifying the methyl substituents to alter the compound's properties. nih.gov
Biological Activity and Mechanistic Insights of Pyrrolo 2,3 D Pyrimidine Derivatives in Pre Clinical and in Vitro Research
Anticancer Research Focus
In the realm of oncology, pyrrolo[2,3-d]pyrimidine derivatives have been extensively investigated for their potent anticancer properties. nih.gov Pre-clinical and in vitro studies have demonstrated that chemical modifications to this scaffold can yield compounds with significant cytotoxic effects against a variety of cancer cell lines. nih.gov The primary mechanism underlying this anticancer activity is the inhibition of protein kinases, which are pivotal in controlling cell growth, proliferation, and survival.
Kinase Inhibition as a Primary Therapeutic Strategy
The pyrrolo[2,3-d]pyrimidine nucleus is considered a "privileged scaffold" in kinase inhibitor design. rsc.org Its ability to mimic adenine (B156593) allows it to effectively compete with cellular ATP for binding to the kinase active site, thereby blocking downstream signaling pathways that promote cancer progression. nih.gov This strategic approach has led to the development of numerous derivatives targeting a wide spectrum of kinases implicated in tumorigenesis.
Aurora Kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive therapeutic targets. Research has focused on optimizing the pyrrolo[2,3-d]pyrimidine scaffold to create dual inhibitors of Aurora A and Aurora B kinases. Structure-based design has led to the development of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines with potent inhibitory activity. researchgate.net
Cyclin-Dependent Kinases (CDKs) are critical for cell cycle regulation, and their dysregulation is a hallmark of cancer. Various pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent CDK inhibitors. nih.govresearchgate.net
CDK2 Inhibition : A series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' was synthesized, with compound 5k emerging as a potent inhibitor of multiple kinases, including CDK2. nih.gov Additionally, scaffold hopping from an initial high-throughput screening hit led to the discovery of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as exceptionally selective CDK2 inhibitors. researchgate.net
CDK4/6 Inhibition : Novel hybrids combining the pyrrolo[2,3-d]pyrimidine scaffold with an endoperoxide moiety have been designed. Compound E2 from this series not only showed potent inhibition of CDK6/Cyclin D3 but also, unlike traditional CDK4/6 inhibitors, facilitated the degradation of Cyclin D1/3 and CDK4/6 through the Ubiquitin-Proteasome System. rsc.org
CDK9 Inhibition : A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives demonstrated strong inhibitory activity against CDK9. nih.gov The most potent compound, 2g , was shown to block the phosphorylation of the retinoblastoma protein (Rb) and induce apoptosis by downregulating Mcl-1 and c-Myc, downstream targets of CDK9. nih.gov
| Compound/Series | Target Kinase(s) | Key Findings (IC₅₀) |
| Compound 5k | CDK2 | Potent multi-kinase inhibitor. |
| Compound E2 | CDK6/Cyclin D3 | IC₅₀ = 6.1 nM; more than twice as potent as Palbociclib (IC₅₀ = 12.9 nM). rsc.org |
| Compound 2g | CDK9 | Potently inhibits cancer cell proliferation by blocking Rb phosphorylation. nih.gov |
| 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones | CDK2 | Exceptionally selective inhibitors with >200-fold selectivity over CDKs 1/4/6/7/9. researchgate.net |
The AKT signaling pathway is a critical regulator of cell survival, growth, and proliferation, and its hyperactivation is one of the most common molecular disturbances in human cancer. The pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising core structure for the development of AKT inhibitors. While specific preclinical data on 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is not detailed in the provided research, the broader class of derivatives is recognized for its potential to target this crucial oncogenic pathway.
Src Family Kinases (SFKs) are non-receptor tyrosine kinases that play significant roles in cancer cell proliferation, survival, migration, and angiogenesis. While the pyrrolo[2,3-d]pyrimidine scaffold is a versatile kinase inhibitor, research has often focused on designing derivatives that are highly selective for specific targets (like EGFR or RET) and away from others, such as SFKs, to minimize off-target effects. For instance, certain 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidines developed as EGFR inhibitors were noted for their high selectivity against the SFK member c-Src. This demonstrates that while the scaffold can interact with a wide range of kinases, it can be chemically modified to achieve a desired selectivity profile.
Monopolar spindle 1 (Mps1/TTK) is a key component of the spindle assembly checkpoint, representing an attractive therapeutic target in oncology. A novel class of Mps1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine structure was developed using a scaffold hopping strategy. This research identified compound 12 as a potent Mps1 inhibitor that impeded the proliferation of breast cancer cell lines and induced cell cycle arrest and apoptosis.
Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell signaling pathways, making it a validated target for B-cell malignancies and autoimmune diseases. The pyrrolo[2,3-d]pyrimidine scaffold has been actively pursued for developing both reversible and irreversible BTK inhibitors. One derivative, compound 20 , was identified as a covalent irreversible BTK inhibitor with potent anti-arthritis activity in preclinical models.
| Compound/Series | Target Kinase | Key Findings (IC₅₀) |
| Compound 12 | Mps1/TTK | IC₅₀ = 29 nM; inhibited Mps1 phosphorylation in vitro and in vivo. |
| Compound 20 | BTK | IC₅₀ = 21.7 nM; covalent irreversible inhibitor. |
Gene fusions and activating point mutations in the REarranged during Transfection (RET) proto-oncogene are known drivers of various cancers, including non-small cell lung cancer and thyroid cancers. In an effort to develop potent and selective RET inhibitors, researchers have explored the pyrrolo[2,3-d]pyrimidine scaffold.
This investigation led to the identification of a lead compound, 59 , which demonstrated potent, low-nanomolar activity against both wild-type RET and the drug-resistant V804M mutant. Further mechanistic studies determined that compound 59 acts as a type 2 inhibitor, a class of inhibitors that binds to the inactive (DFG-out) conformation of the kinase. This compound also effectively inhibited the growth of a RET-fusion-driven cancer cell line and suppressed tumor cell migration in vitro.
| Compound/Series | Target Kinase | Key Findings |
| Compound 59 | RET (wild-type and V804M mutant) | Low nanomolar potency; identified as a type 2 inhibitor. |
RSK2 Kinase Inhibition
Currently, there is limited specific research available from the provided search results detailing the direct inhibitory activity of this compound derivatives against Ribosomal S6 Kinase 2 (RSK2). While the broader class of pyrrolo[2,3-d]pyrimidines is known for its kinase inhibiting properties, dedicated studies on RSK2 inhibition by this specific compound were not prominently identified.
CSF1R Kinase Inhibition
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been developed as highly selective and potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase crucial for the differentiation and survival of macrophages. nih.goved.ac.uk In pre-clinical research, a series of these derivatives demonstrated subnanomolar enzymatic inhibition of CSF1R. ed.ac.uk The development strategy for these compounds specifically aimed to enhance CSF1R activity while reducing potency against other kinases, such as EGFR, to improve selectivity. acs.org This research has led to the identification of promising lead compounds with low-nanomolar enzymatic activity and cellular efficacy, highlighting their potential for further development. researchgate.net These inhibitors often target the autoinhibited form of the kinase, which may contribute to their high selectivity compared to other CSF1R inhibitors. ed.ac.ukacs.org
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
The pyrrolo[2,3-d]pyrimidine nucleus is a well-established scaffold for targeting key tyrosine kinases involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). snv63.runih.gov These kinases play significant roles in cell proliferation, signaling, and the formation of new blood vessels that supply tumors. snv63.ru
In one study, a novel halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivative, designated as compound 5k , emerged as a potent multi-targeted inhibitor. This compound exhibited significant inhibitory activity against both EGFR and VEGFR-2, with IC50 values in the nanomolar range, comparable to established kinase inhibitors like sunitinib (B231). nih.gov The strategic design of these molecules leverages the pyrrolo[2,3-d]pyrimidine core to effectively compete with ATP at the kinase domain of these receptors. researchgate.net
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 5k | EGFR | 40 |
| Her2 | 117 | |
| VEGFR2 | 96 | |
| CDK2 | 204 |
Induction of Apoptosis and Cell Cycle Modulation
Beyond direct kinase inhibition, pyrrolo[2,3-d]pyrimidine derivatives have been shown to exert their anti-cancer effects by triggering programmed cell death, or apoptosis, and by halting the cell division cycle. These mechanisms are fundamental to preventing the uncontrolled proliferation of cancer cells.
Activation of Intrinsic Apoptotic Pathways (e.g., Bax/Bak, Caspases, PARP cleavage)
The intrinsic pathway of apoptosis is a primary mechanism through which pyrrolo[2,3-d]pyrimidine derivatives induce cell death. This pathway is centered on the mitochondria and regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins. nih.gov Pro-apoptotic members like Bax and Bak, upon activation, permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of a cascade of executioner enzymes known as caspases. nih.govnih.govresearchgate.net
Mechanistic studies of compound 5k in HepG2 liver cancer cells revealed its ability to induce apoptosis by significantly increasing the expression levels of key pro-apoptotic proteins. nih.gov Treatment with this compound led to a marked elevation in the levels of Bax and a substantial increase in caspase-3, a critical executioner caspase that carries out the final steps of cell demolition. nih.gov
| Apoptotic Protein | Fold Change vs. Control (Compound 5k Treatment) |
|---|---|
| Bax | 2.6 |
| Caspase-3 | 6.9 |
Regulation of Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1, Bcl-XL)
The effectiveness of the intrinsic apoptotic pathway is often counteracted in cancer cells by the overexpression of anti-apoptotic proteins such as Bcl-2, Mcl-1, and Bcl-XL. nih.gov These proteins function by sequestering their pro-apoptotic counterparts, thereby preventing mitochondrial permeabilization and cell death. nih.gov A key strategy in cancer therapy is to inhibit these anti-apoptotic proteins.
The pyrrolo[2,3-d]pyrimidine derivative 5k was found to modulate this balance in favor of apoptosis. In addition to upregulating pro-apoptotic proteins, it concurrently downregulated the activity of the anti-apoptotic protein Bcl-2. nih.gov This dual action effectively lowers the threshold for apoptosis induction, making the cancer cells more susceptible to programmed cell death.
| Anti-Apoptotic Protein | Effect of Compound 5k Treatment |
|---|---|
| Bcl-2 | Downregulation of activity |
Mechanisms of Cell Cycle Arrest (e.g., G2/M phase)
Cell cycle arrest is a crucial mechanism for preventing the replication of damaged or cancerous cells. While the G2/M checkpoint is a common target for anti-cancer agents, research on pyrrolo[2,3-d]pyrimidine derivatives indicates they can influence various phases of the cell cycle.
Contrary to inducing a G2/M arrest, studies on certain derivatives have shown an arrest in the G0/G1 phase. Treatment of glioma cells with a 7-H-pyrrolo[2,3-di]pyrimidine derivative (7-HPPD) led to a significant accumulation of cells in the G0/G1 phase, with a corresponding decrease in the percentage of cells in the S and G2/M phases. ajol.info Similarly, the multi-kinase inhibitor 5k was found to impede HepG2 cells in the G0-G1 phase, preventing their progression into the DNA synthesis (S) phase and subsequent cell division. nih.gov This G0/G1 arrest is a common therapeutic strategy to suppress cancer cell proliferation. nih.gov
| Compound | Cell Line | Effect on Cell Cycle Phase (% of Cells) |
|---|---|---|
| Compound 5k | HepG2 | G0-G1: 43.86% -> 49.18% |
| S: 36.76% -> 32.52% | ||
| G2/M: 19.38% -> 18.3% | ||
| 7-HPPD (20 μM) | U251 Glioma | G0/G1: Increased to 62.88% |
| S: Decreased to 7.53% | ||
| G2/M: Decreased from 48.23% to 29.65% |
Other Anticancer Mechanisms of Action
Derivatives of the pyrrolo[2,3-d]pyrimidine nucleus have demonstrated a range of anticancer activities through various mechanisms beyond primary kinase inhibition. These include disrupting folate metabolism, inhibiting enzymes crucial for tumor invasion, and modulating proteins associated with drug resistance.
Certain pyrrolo[2,3-d]pyrimidine derivatives function as antifolates, a class of drugs that interfere with the metabolic processes involving folic acid. These compounds are designed to inhibit key enzymes in the folate pathway, which is critical for the synthesis of nucleotides, the building blocks of DNA and RNA.
One such derivative, N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]-benzoyl]-L-glutamic acid (also known as LY231514), has been shown to be a potent inhibitor of multiple folate-requiring enzymes. nih.gov Research has demonstrated that this compound and its polyglutamated forms significantly inhibit not only thymidylate synthase (TS) but also dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway. nih.govnih.gov The pentaglutamate of LY231514 exhibits Ki values of 1.3 nM, 7.2 nM, and 65 nM against TS, DHFR, and GARFT, respectively. nih.gov This multi-targeted inhibition disrupts the synthesis of both pyrimidines and purines, leading to cytotoxic effects in cancer cells. nih.gov
Further studies have explored other 6-substituted pyrrolo[2,3-d]pyrimidine derivatives that also act as antifolates, showing selective uptake and potent inhibition of de novo purine nucleotide biosynthesis. acs.orgnih.gov For instance, the compound designated as AGF94 has been identified as a selective inhibitor of this pathway. nih.gov Another analog, compound 7 in a separate study, demonstrated potent antitumor activity by targeting GARFTase and another purine biosynthetic enzyme, AICA ribonucleotide formyltransferase. umich.edu The growth inhibitory IC50 values for N-[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5- yl)propyl]benzoyl]-L-glutamic acid (12a) were found to be 0.27 ng/mL against KB human epidermoid carcinoma cells and 4.5 ng/mL against A549 human non-small cell lung carcinoma cells, which is about an order of magnitude more potent than methotrexate (B535133) in the same assays. nih.gov
Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Antifolates
| Compound | Target Enzyme | Inhibition Constant (Ki) | Cell Line | IC50 |
|---|---|---|---|---|
| LY231514 (pentaglutamate) | Thymidylate Synthase (TS) | 1.3 nM | - | - |
| LY231514 (pentaglutamate) | Dihydrofolate Reductase (DHFR) | 7.2 nM | - | - |
| LY231514 (pentaglutamate) | Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65 nM | - | - |
| Compound 12a | - | - | KB | 0.27 ng/mL |
| Compound 12a | - | - | A549 | 4.5 ng/mL |
While direct studies linking this compound specifically to MMP-9 inhibition are not prevalent in the reviewed literature, the broader class of pyrimidine (B1678525) derivatives has been investigated for this activity. Matrix metalloproteinases, particularly MMP-9, are enzymes that play a critical role in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis. Inhibiting MMP-9 is therefore considered a viable anticancer strategy. Research into various heterocyclic compounds, including those with pyrimidine cores, has aimed to develop selective MMP-9 inhibitors to halt cancer progression.
Multidrug resistance is a significant challenge in cancer chemotherapy, and the ABC transporter protein, Multidrug Resistance-associated Protein 1 (MRP1 or ABCC1), is a key contributor to this phenomenon. nih.gov Some pyrrolo[3,2-d]pyrimidine derivatives have been identified as novel activators of MRP1-mediated transport. nih.gov In MRP1-overexpressing cell lines (H69 AR and MDCK II MRP1), these compounds were shown to activate the transport of MRP1 substrates like calcein (B42510) AM and the anticancer drug daunorubicin (B1662515) at low nanomolar concentrations. nih.gov Interestingly, while some derivatives with higher molecular weights also showed weak inhibitory properties at micromolar concentrations, their primary observed effect was activation. nih.gov This modulation of MRP1 activity represents a complex mechanism, as activation could potentially increase the efflux of chemotherapeutic agents, but it also opens a new avenue for understanding and potentially overcoming drug resistance. nih.gov
Antimicrobial Research Focus
In addition to their anticancer properties, pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their potential as antimicrobial agents, demonstrating activity against both bacteria and fungi. nih.govresearchgate.net
Several studies have evaluated the antibacterial potential of various pyrrolo[2,3-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. In one study, a series of novel pyrrolo[2,3-d]pyrimidines were synthesized and tested for their antimicrobial activity. nih.govresearchgate.net Specific derivatives exhibited potent activity against the Gram-positive bacterium Staphylococcus aureus, with some compounds showing a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL, which is more potent than the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL) used in the same study. nih.govresearchgate.net However, the activity against the Gram-negative bacterium Escherichia coli was generally less pronounced or inactive for these specific compounds. nih.govresearchgate.net Another study on related pyrrolo[3,2-d]pyrimidine derivatives showed they exhibited weak antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella. researchgate.netauctoresonline.org The variability in effectiveness highlights the importance of the specific substitutions on the pyrrolopyrimidine core in determining the antibacterial spectrum and potency. nih.gov
Table 2: Antibacterial Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Series | Bacterial Strain | Activity (MIC) | Reference Drug (MIC) |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidines 3b, 3c, 7e | Staphylococcus aureus (Gram-positive) | 0.31 mg/mL | Ampicillin (0.62 mg/mL) |
| Pyrrolo[2,3-d]pyrimidines | Escherichia coli (Gram-negative) | Inactive | - |
The antifungal properties of pyrrolo[2,3-d]pyrimidine derivatives have also been a focus of research, particularly against the opportunistic pathogen Candida albicans. nih.govresearchgate.net A study demonstrated that several synthesized pyrrolo[2,3-d]pyrimidines exhibited excellent activity against C. albicans, with MIC values ranging from 0.31 to 0.62 mg/mL. nih.govresearchgate.net These values indicate a significantly higher potency compared to the standard antifungal drug fluconazole, which had an MIC of 1.5 mg/mL in the same tests. nih.govresearchgate.net Another study also reported that certain pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties showed remarkable antifungal activity. nih.gov This suggests that the pyrrolo[2,3-d]pyrimidine scaffold is a promising template for the development of new antifungal agents.
Table 3: Antifungal Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Series | Fungal Strain | Activity (MIC) | Reference Drug (MIC) |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidines 3a-d, 7a, 7e, 11d | Candida albicans | 0.31-0.62 mg/mL | Fluconazole (1.5 mg/mL) |
Antiviral Research Focus
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine nucleus have demonstrated notable potential as antiviral agents, with numerous studies exploring their efficacy against a range of human pathogens. The structural versatility of this scaffold allows for modifications that can lead to potent inhibitory effects on viral replication and activity.
The mechanism of antiviral action for many pyrrolo[2,3-d]pyrimidine nucleoside analogs involves the direct inhibition of viral DNA synthesis. Studies on derivatives such as ara-tubercidin, ara-toyocamycin, ara-sangivamycin, and deoxysangivamycin have shown that they act against human cytomegalovirus (HCMV) by inhibiting viral DNA synthesis, as quantified by DNA-DNA dot blot hybridization. researchgate.net This mode of action is critical for halting the propagation of the virus within host cells. While the precise enzymatic targets for all derivatives are not always elucidated, the inhibition of viral polymerases is a common mechanism for nucleoside analogs. For some non-nucleoside derivatives active against flaviviruses like Zika (ZIKV) and Dengue (DENV), the exact molecular target remains a subject for further investigation. nih.govmdpi.com
Preclinical research has identified promising activity of pyrrolo[2,3-d]pyrimidine derivatives against several viruses:
Flaviviruses (Zika and Dengue): A significant body of research has focused on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of ZIKV and DENV. nih.govmdpi.com Structure-activity relationship (SAR) studies have revealed that substituents at both the 4 and 7 positions of the pyrimidine ring are crucial for antiviral activity. These compounds represent a new chemotype for the design of small molecules targeting flaviviruses. nih.gov
Human Cytomegalovirus (HCMV): Several pyrrolo[2,3-d]pyrimidine nucleosides have been evaluated for their activity against HCMV. Ara-sangivamycin, for instance, was found to inhibit virus replication by a factor of 10^5 at a concentration that only partially inhibited host cell growth, indicating a favorable therapeutic index in vitro. researchgate.net
Herpes Simplex Virus (HSV): The same study that highlighted activity against HCMV also tested four arabinosyl and deoxyribosyl nucleosides against two strains of HSV type 1. Interestingly, these compounds were found to be less effective against HSV than against HCMV. researchgate.net
Hepatitis C Virus (HCV): Sugar-modified derivatives of 7-deazapurine (the alternative name for the pyrrolo[2,3-d]pyrimidine scaffold) have been identified as strong antivirals, with 2′-C-methylribo- or 2′-C-methyl-2′-fluororibonucleosides showing potent anti-HCV activities. researchgate.net
Table 1: Antiviral Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Class | Virus Target(s) | Key Findings |
|---|---|---|
| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines | Zika Virus (ZIKV), Dengue Virus (DENV) | Identified as a promising new chemotype of antiviral agents against flaviviruses. nih.govmdpi.com |
| Pyrrolo[2,3-d]pyrimidine nucleosides (e.g., Ara-sangivamycin) | Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV-1) | Potent inhibition of HCMV replication via viral DNA synthesis inhibition; less active against HSV-1. researchgate.net |
Anti-inflammatory Research Focus
The pyrrolo[2,3-d]pyrimidine scaffold is also a promising framework for the development of novel anti-inflammatory agents. Derivatives have been shown to modulate key pathways involved in the inflammatory response.
Research into the anti-inflammatory mechanisms of pyrrolo[2,3-d]pyrimidine derivatives has pointed towards their interaction with key enzymes and signaling receptors in inflammatory cascades.
Cyclooxygenase-2 (COX-2) Inhibition: Certain pyrimidine derivatives have demonstrated selective inhibition of COX-2, an enzyme responsible for the production of inflammatory prostaglandins. nih.gov In in vitro assays, some compounds showed a higher affinity for the COX-2 isoform over COX-1, with inhibitory activities comparable to the reference drug meloxicam. This selectivity is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
Inducible Nitric Oxide Synthase (iNOS) Inhibition: In a study focused on developing treatments for rheumatoid arthritis, a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed as inhibitors of iNOS. nih.gov Overexpression of iNOS leads to excessive nitric oxide (NO) production, a key mediator in inflammation. One lead compound, N3b, effectively suppressed NO production in lipopolysaccharide (LPS)-induced RAW264.7 cells and mildly inhibited the protein expression of iNOS. nih.gov This compound also demonstrated significant anti-inflammatory effects in both acute and chronic animal models of arthritis. nih.gov
Toll-Like Receptor (TLR) Modulation: While specific data on TLR-2 and TLR-4 inhibition by this compound is not available, the broader class of pyrimidine-related compounds has been explored for TLR antagonism. TLRs are crucial receptors in the innate immune system that trigger inflammatory responses when activated by pathogens or cellular damage. The development of small molecules that can inhibit TLR signaling is an active area of research for treating inflammatory diseases.
Table 2: Anti-inflammatory Mechanisms of Pyrrolo[2,3-d]pyrimidine Derivatives
| Derivative Class | Molecular Target | Biological Effect |
|---|---|---|
| General Pyrimidine Derivatives | Cyclooxygenase-2 (COX-2) | Selective inhibition of COX-2, reducing prostaglandin (B15479496) synthesis. nih.gov |
Other Relevant Biological Activities
Beyond their antiviral and anti-inflammatory properties, derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been investigated for other biological activities, including antioxidant effects.
Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells, contributing to aging and various diseases. mdpi.com The ability of chemical compounds to scavenge these free radicals is a measure of their antioxidant potential.
Several studies have evaluated the antioxidant properties of various pyrimidine derivatives. researchgate.netresearchgate.net For instance, certain pyrimidine derivatives have been shown to reduce the levels of free radicals in ROS assays, confirming their antioxidant capabilities. nih.gov In one study, newly synthesized pyrido[2,3-d]pyrimidine (B1209978) derivatives not only showed potent anticancer and antimicrobial activity but also exhibited high antioxidant activity, demonstrating an ability to protect DNA from damage induced by bleomycin. mdpi.comnih.gov The antioxidant activity is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide scavenging assays. researchgate.net The presence of specific substituents, such as chloro- and sulfone moieties, has been noted to enhance the antioxidant activity of these compounds. researchgate.net
Adenosine (B11128) Receptor (A1 and A3) Modulation
Derivatives of the pyrrolo[2,3-d]pyrimidine core have been investigated for their ability to modulate adenosine receptors, specifically the A1 and A3 subtypes. Research has indicated that certain analogues, while not acting as direct agonists at A1 and A2 receptors, exhibit potent pharmacological effects in vivo. One proposed mechanism for these effects is the inhibition of adenosine reuptake, which would lead to increased extracellular adenosine levels and subsequent receptor activation. For instance, halogenated tubercidin (B1682034) analogues, which share the pyrrolo[2,3-d]pyrimidine core, have been shown to be potent inhibitors of adenosine kinase and adenosine uptake. This indirect modulation could potentiate the physiological effects of endogenous adenosine.
In contrast, other studies have focused on the development of pyrimidine derivatives as direct and selective antagonists for the A3 adenosine receptor. Some diaryl 2- or 4-amidopyrimidines have demonstrated high affinity for the human A3 receptor, with Ki values in the nanomolar range, while showing no significant activity at A1, A2A, and A2B receptors. This selectivity is a crucial aspect in the development of targeted therapies, as the A3 receptor is implicated in various pathological processes, including inflammation and cancer. The structural determinants for this selectivity have been explored through computational modeling, providing a basis for the rational design of novel A3 receptor antagonists.
| Compound Class | Target Receptor | Mechanism of Action | Observed Effect |
|---|---|---|---|
| Halogenated Tubercidin Analogues | A1/A2 (indirectly) | Inhibition of adenosine kinase and reuptake | Potentiation of adenosine effects |
| Diaryl 2- or 4-amidopyrimidines | A3 | Selective antagonism | High affinity binding (Ki < 10 nM) |
Neuroprotective Effects
The neuroprotective potential of pyrrolo[2,3-d]pyrimidine derivatives has been linked to their antioxidant properties. One such compound, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine (U-89843), has been identified as a novel antioxidant with prophylactic activity in animal models of lung inflammation. While not a direct study of neurodegenerative disease, the underlying mechanism of reducing oxidative stress is a key strategy in neuroprotection. Oxidative damage is a common pathological feature in a range of neurodegenerative disorders.
Preclinical safety evaluations of U-89843 revealed that its bioactivation could lead to reactive intermediates. This finding has prompted further structural modifications to enhance its safety profile while retaining its antioxidant capacity. The development of analogues with blocked metabolic pathways has been explored to mitigate potential toxicity. These studies underscore the importance of understanding the metabolic fate of these compounds to harness their therapeutic potential safely.
| Compound | Primary Activity | Relevance to Neuroprotection | Key Finding |
|---|---|---|---|
| U-89843 | Antioxidant | Reduction of oxidative stress | Active in animal models of inflammation |
Antiparasitic Activity (e.g., Pteridine Reductase 1 inhibition in Trypanosoma spp.)
The pyrrolo[2,3-d]pyrimidine scaffold has been a fruitful starting point for the development of antiparasitic agents, particularly against Trypanosoma species, the causative agents of human African trypanosomiasis (sleeping sickness). A key molecular target in these parasites is Pteridine Reductase 1 (PTR1), an enzyme essential for the salvage of pteridines, which are vital for parasite survival.
Structure-based drug design has led to the synthesis of numerous substituted pyrrolo[2,3-d]pyrimidines that act as inhibitors of PTR1 from Trypanosoma brucei. nih.gov These compounds have been evaluated for their enzyme inhibitory activity and in vitro antitrypanosomal effects. nih.gov X-ray crystallography of these inhibitors in complex with PTR1 has provided detailed insights into their binding modes, facilitating the design of more potent and selective compounds. nih.gov While some of these derivatives have shown trypanocidal activity in mouse models, further development has been hampered by toxicity concerns. nih.gov Nevertheless, the inhibition of PTR1 by pyrrolo[2,3-d]pyrimidine derivatives remains a promising strategy for the development of new treatments for trypanosomiasis. nih.gov
| Target Organism | Molecular Target | Compound Class | Key Research Finding |
|---|---|---|---|
| Trypanosoma brucei | Pteridine Reductase 1 (PTR1) | Substituted pyrrolo[2,3-d]pyrimidines | Demonstrated enzyme inhibition and in vitro antitrypanosomal activity. nih.gov |
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Research into novel AChE inhibitors has explored various heterocyclic scaffolds, including those related to pyrimidine.
While direct studies on this compound as an AChE inhibitor are limited, research on the closely related pyrano[2,3-d]pyrimidine scaffold has shown promising results. A series of novel pyrano[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro AChE inhibitory activity. Several of these compounds exhibited moderate to good inhibition, with some derivatives showing IC50 values in the low microgram per milliliter range. These findings suggest that the broader pyrimidine-based heterocyclic systems are worthy of further investigation in the search for new AChE inhibitors.
| Compound Scaffold | Biological Target | Observed Activity | Significance |
|---|---|---|---|
| Pyrano[2,3-d]pyrimidine | Acetylcholinesterase (AChE) | Moderate to good inhibition (IC50 in µg/mL range) | Highlights the potential of related pyrimidine scaffolds as AChE inhibitors. |
STAT6 Inhibition
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the interleukin-4 (IL-4) signaling pathway, which plays a central role in the Th2 immune response. As such, STAT6 is a key therapeutic target for allergic conditions like asthma.
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent and orally active STAT6 inhibitors. mdpi.com Through optimization of this scaffold, a lead compound, 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide (AS1810722), was identified. mdpi.com This compound demonstrated potent STAT6 inhibition and also showed efficacy in a mouse model of asthma, where it inhibited eosinophil infiltration after oral administration. mdpi.com These findings highlight the potential of the 7H-pyrrolo[2,3-d]pyrimidine core in the development of novel treatments for allergic diseases. mdpi.com
| Compound | Biological Target | In Vitro Effect | In Vivo Effect |
|---|---|---|---|
| AS1810722 | STAT6 | Potent inhibition | Inhibited eosinophil infiltration in a mouse asthma model. mdpi.com |
Structure Activity Relationship Sar Studies for 2,4 Dimethyl 7h Pyrrolo 2,3 D Pyrimidine Derivatives
Identification of Key Pharmacophoric Features for Target Binding and Efficacy
The efficacy of 7H-pyrrolo[2,3-d]pyrimidine derivatives is profoundly influenced by the nature and position of various substituents on the core structure. The core itself presents key features for target interaction; for instance, the nitrogen atoms in the pyrimidine (B1678525) ring are critical for forming hydrogen bonds with the hinge region of protein kinases, mimicking the interactions of adenosine (B11128). nih.gov
Key pharmacophoric features identified through various studies include:
Substitution at Position 4: A substituent at the C4 position of the pyrrolo[2,3-d]pyrimidine ring is often essential for biological activity. Studies on antiviral agents against Zika Virus (ZIKV) revealed that an unsubstituted C4 position results in a lack of activity, demonstrating the necessity of a group at this position for target engagement. mdpi.com
Substituents at Position 5: For targeting certain protein kinases like Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4), bulky aromatic groups at the C5 position are favored. nih.gov These groups can occupy a large hydrophobic pocket adjacent to the kinase's gatekeeper residue, which can impart selectivity. Naphthyl substituents have been shown to fill this pocket effectively, often forming a pi-stacking interaction with key amino acid residues like Lys99. nih.gov In some cases, a 3,4-dimethoxyphenyl group at C5 can form an additional hydrogen bond, further enhancing binding affinity. nih.gov
Substituents at Position 7: The N7 position of the pyrrole (B145914) ring provides another vector for modification. Docking studies have shown that this region can accommodate both hydrophobic and hydrophilic groups due to an additional hydrophobic pocket near the carbohydrate-binding region of some kinases. nih.gov For instance, derivatives bearing either a hydrophobic cyclopropylmethyl group or a hydrophilic 4-piperidinyl group at N7 showed comparable docking scores, highlighting the flexibility of substitution at this position. nih.gov For antiviral activity, electron-withdrawing groups on a benzyl (B1604629) substituent at the N7 position were found to be desirable. mdpi.com
Impact of Substituent Modifications on Potency, Selectivity, and Biological Profile
Impact on Antitumor Potency: In the development of tricyclic pyrrolo[2,3-d]pyrimidine derivatives as antitumor agents, the introduction of a phenyl group at position 2 was found to enhance activity. mdpi.com Further modifications with halogen substituents on this 2-phenyl ring also proved beneficial. For example, compounds containing a bromine substituent at the C4 position of the 2-phenyl ring exhibited significant antitumor activity against the HT-29 colon cancer cell line. mdpi.com Specifically, derivatives incorporating an azepine ring fused to the pyrimidine system showed selective and superior activity against this cell line. mdpi.com
| Compound ID | R1 (at 2-phenyl) | Fused Ring | Target Cell Line | IC50 (µM) |
| 8f | 4-Bromo | Azepine | HT-29 | 4.55 |
| 8g | 4-Bromo | Azepine | HT-29 | 4.01 |
Data sourced from studies on tricyclic pyrrolo[2,3-d]pyrimidine-imines. mdpi.com
Impact on Antiviral Potency: For antiviral applications against ZIKV, SAR studies underscored the importance of substitutions on both the C4 and N7 positions. A simple benzyl group at C4 led to higher toxicity, whereas substitutions on this phenyl ring were preferred. mdpi.com An ortho-chloro group on the C4-benzyl substituent resulted in activity comparable to the initial lead compound, while a para-chloro group increased cytotoxicity. mdpi.com On the N7-benzyl ring, electron-withdrawing groups like nitro or cyano were found to be favorable for antiviral properties. mdpi.com
| Compound | C4 Substituent | N7 Substituent | Antiviral Activity (ZIKV) |
| 17 | H | p-nitrobenzyl | Inactive |
| 19 | o-chlorobenzylamino | p-nitrobenzyl | Active |
| 20 | p-chlorobenzylamino | p-nitrobenzyl | Higher Cytotoxicity |
Data from SAR studies of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines. mdpi.com
Impact on Kinase Selectivity: The strategic placement of substituents is crucial for achieving selectivity among different kinases. For interleukin-2-inducible T-cell kinase (Itk) inhibitors, placing an appropriate substitution group that interacts with a hydration site within the ATP binding pocket was critical for selectivity over other structurally related kinases like Btk. researchgate.net The use of a saturated heterocyclic ring as a linker to a reactive group also played a key role in achieving this selectivity. researchgate.net Similarly, for PfCDPK4 inhibitors, the presence of a smaller gatekeeper residue in the target kinase allows for the introduction of bulky groups at C5 to impart selectivity over most human kinases. nih.gov
Correlation between Specific Structural Attributes and Diverse Pharmacological Profiles
Specific structural motifs appended to the 7H-pyrrolo[2,3-d]pyrimidine core are strongly correlated with distinct pharmacological activities, allowing the scaffold to be tailored for different therapeutic applications.
Antitumor Profile: The development of potent antitumor agents has often involved the creation of tricyclic systems. Fusing an azepine ring to the pyrimidine core, combined with a 4-bromophenyl substituent at position 2, yielded compounds with selective and potent activity against colon cancer cells (HT-29). mdpi.com This suggests that extending the molecular structure to create a more rigid, condensed ring system can lead to selective interactions with the active sites of oncological targets.
Antiviral Profile: A distinct structural pattern emerges for antiviral activity. The most effective anti-ZIKV compounds feature a 4,7-disubstitution pattern. Specifically, the combination of a meta-chlorobenzylamine group at position 4 and a para-nitro or para-cyanobenzyl group at position 7 was highly effective. mdpi.com This indicates that for antiviral activity, specific electron-withdrawing properties on the N7 substituent and a halogenated benzylamine (B48309) at C4 are key determinants for potent inhibition. mdpi.com
Kinase Inhibition Profile: For kinase inhibitors, the core structure's ability to act as a hinge-binder is paramount. The pharmacological profile is then dictated by substituents that exploit specific pockets within the ATP-binding site. For instance, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives demonstrated a correlation between their anticancer activity and their ability to inhibit cyclin-dependent kinase 9 (CDK9). nih.gov The presence of the 4-sulfamoylphenylamino group at position 2 appears to direct the activity towards CDKs, showcasing how a large, functionalized substituent at this position can define the kinase target profile.
Computational Chemistry and in Silico Approaches in Pyrrolo 2,3 D Pyrimidine Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7H-pyrrolo[2,3-d]pyrimidine research, docking simulations are extensively used to predict how these compounds interact with the active sites of various protein targets, such as kinases.
Researchers have employed molecular docking to understand the binding modes of various 7H-pyrrolo[2,3-d]pyrimidine derivatives. For instance, studies on a series of these compounds as inhibitors of p21-activated kinase 4 (PAK4) revealed that they form crucial hydrogen bonds with key residues in the hinge region of the kinase, such as Leu398, Glu396, and Asp444. nih.gov The docking results for four different inhibitor complexes with PAK4 showed binding affinities ranging from -34.694 to -36.784 kJ·mol⁻¹. nih.gov These simulations can qualitatively explain the enzyme-inhibitor binding patterns and are instrumental in understanding the structure-activity relationships (SAR) within a series of analogs. nih.govmdpi.com
In another study, novel pyrrolo[2,3-d]pyrimidine hybrids were designed and their interactions with protein kinase enzymes were investigated using molecular docking. bohrium.com This approach helps in elucidating the potential binding interactions that contribute to the anticancer effects of these compounds. bohrium.com Similarly, docking studies of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives with targets like EGFR, VEGFR2, HER2, and CDK2 have provided insights into their multi-targeted kinase inhibition potential. nih.gov For example, a particularly potent compound, 5k, demonstrated binding interactions comparable to the known inhibitor sunitinib (B231). nih.gov
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has been further explored through its application in the design of inhibitors for various other targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and as broad-spectrum anticancer agents. afjbs.com In one instance, a derivative, Compound RP-3, exhibited a strong binding affinity with a target protein associated with antimicrobial activity, with a docking score of -7.4 kcal/mol. afjbs.com
Table 1: Examples of Molecular Docking Studies on 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Series | Target Protein | Key Interactions/Findings | Reference |
|---|---|---|---|
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | p21-activated kinase 4 (PAK4) | Hydrogen bonds with Leu398, Glu396, and Asp444 in the hinge region. | nih.gov |
| Isatin-pyrrolo[2,3-d]pyrimidine hybrids | EGFR, VEGFR2, Her2 | Investigation of binding interactions to explain anticancer activity. | bohrium.com |
| Halogenated benzohydrazide (B10538) derivatives | EGFR, Her2, VEGFR2, CDK2 | Binding interactions similar to sunitinib, indicating multi-targeted potential. | nih.gov |
| Pyrrolo[2,3-d]pyrimidine urea (B33335) derivative (RP-3) | Antimicrobial Target Protein | Strong binding affinity with a docking score of -7.4 kcal/mol. | afjbs.com |
Molecular Dynamics Simulations for Binding Conformation and Stability Analysis
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the stability of the complex and the conformational changes that may occur over time.
MD simulations have been instrumental in understanding the inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives against targets like PAK4. nih.govdocumentsdelivered.comresearchgate.net A 200 ns simulation of four different inhibitors in complex with PAK4 revealed that the complexes reached equilibrium after 50 ns, with root mean square deviation (RMSD) fluctuations of less than 0.1 nm. nih.gov These simulations confirmed that the inhibitors have strong and stable interactions with the hinge region and surrounding β-sheets of the kinase. nih.govmdpi.com The analysis of the simulations provided a deeper understanding of how different substituents on the pyrrolo[2,3-d]pyrimidine core influence the binding stability and, consequently, the inhibitory capacity. nih.gov
The stability of the ligand-protein complex is a critical factor for its biological activity. MD simulations can assess this by monitoring parameters like RMSD and the number of hydrogen bonds over the simulation time. For pyrrolo[2,3-d]pyrimidine-based hybrids designed as α-amylase inhibitors, MD simulations illustrated the stability and affinity of the compounds towards the target protein. researchgate.net
Pharmacophore Modeling for Ligand Design and Virtual Screening
Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. This model can then be used for the design of new ligands or for virtual screening of large compound libraries to identify potential hits.
Ligand-Based Pharmacophore Generation
Ligand-based pharmacophore models are developed based on a set of active molecules when the three-dimensional structure of the target is unknown. By aligning these active compounds, common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings are identified to create a pharmacophore model. This model represents the key features required for biological activity and can guide the design of new compounds with improved potency.
Structure-Based Pharmacophore Development
When the crystal structure of the target protein is available, a structure-based pharmacophore model can be developed. This involves analyzing the key interactions between a known ligand and the active site of the protein. The resulting pharmacophore model highlights the essential interaction points within the binding pocket. This approach was utilized in the design of pyrrolo[2,3-d]pyrimidines as potential bumped kinase inhibitors targeting P. falciparum calcium-dependent protein kinase 4 (PfCDPK4). nih.gov The model guided the synthesis of compounds that displayed good binding interactions in silico. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, energy levels of molecular orbitals (HOMO and LUMO), and the distribution of electron density, which are crucial for understanding the reactivity and stability of a compound.
In the context of pyrrolo[2,3-d]pyrimidine research, DFT calculations have been used to study the optimized geometry and HOMO-LUMO energy of synthesized compounds. researchgate.net The energy gap between the HOMO and LUMO is an important parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive. These theoretical calculations provide data that can be correlated with the experimental findings. researchgate.net For instance, DFT studies on piperidine-based compounds, which can be conceptually related to substituted pyrrolopyrimidines, have been employed to investigate their structural and electronic properties. researchgate.net
In Silico Prediction of Key Molecular Descriptors and Biological Relevant Properties
In silico tools are widely used to predict various molecular descriptors and biologically relevant properties, often categorized under ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These predictions are crucial in the early stages of drug discovery to assess the drug-likeness of a compound and to identify potential liabilities.
Table 2: Predicted Molecular Properties for a Related Pyrrolo[2,3-d]pyrimidine Derivative
| Property | Value |
|---|---|
| TPSA (Topological Polar Surface Area) | 51.02 |
| LogP | 2.9016 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
Data for 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. chemscene.com
Emerging Research Directions and Future Perspectives for 2,4 Dimethyl 7h Pyrrolo 2,3 D Pyrimidine
Development of Highly Selective and Potent Derivatized Compounds
A primary focus of current research is the rational design of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives to achieve high potency and selectivity against specific biological targets. Structure-Activity Relationship (SAR) studies are crucial in guiding the modification of the core scaffold to optimize interactions with the target protein's binding site.
Researchers have systematically introduced various substituents onto the pyrrolo[2,3-d]pyrimidine core to enhance inhibitory activity. For instance, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized to develop multi-targeted kinase inhibitors. nih.gov Strategic incorporation of halogen atoms can influence the binding affinity and pharmacological properties of the inhibitor, often leading to improved potency and selectivity. nih.gov
In one study, compound 5k from this series emerged as a particularly potent inhibitor against several kinases, including EGFR, Her2, VEGFR2, and CDK2, with IC50 values in the nanomolar range. nih.gov Its potency against the VEGFR2 enzyme (IC50 = 136 nM) was twofold greater than the established inhibitor sunitinib (B231) (IC50 = 261 nM). nih.gov Similarly, its activity against the Her2 enzyme was nearly identical to the known inhibitor staurosporine. nih.gov
Another research avenue has focused on developing highly selective inhibitors for Colony-Stimulating Factor-1 Receptor (CSF1R). By modifying the pyrrolo[2,3-d]pyrimidine scaffold, researchers developed derivatives with subnanomolar enzymatic inhibition of CSF1R and excellent selectivity over other kinases. nih.gov The initial prototype inhibitor in this series had a CSF1R IC50 of 1 nM. nih.gov Further modifications, such as the inclusion of a polar para-substituent, were found to increase CSF1R activity. nih.gov
The table below summarizes the inhibitory activities of selected derivatized compounds.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 5k | EGFR | 79 | nih.gov |
| Her2 | 40 | nih.gov | |
| VEGFR2 | 136 | nih.gov | |
| CDK2 | 204 | nih.gov | |
| Sunitinib (Reference) | VEGFR2 | 261 | nih.gov |
| Prototypic Inhibitor 1 | CSF1R | 1 | nih.gov |
These examples underscore the successful strategy of derivatizing the pyrrolo[2,3-d]pyrimidine core to generate compounds with superior potency and refined selectivity profiles, paving the way for more effective targeted therapies.
Exploration of Novel Biological Targets and Underexplored Disease Indications
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold allows for its application against a wide array of biological targets, extending its therapeutic potential beyond well-established areas. Researchers are actively exploring its utility in various disease contexts by targeting novel or underexplored proteins.
Kinase Inhibition in Oncology: The most prominent application of pyrrolo[2,3-d]pyrimidine derivatives is in oncology, targeting various protein kinases that are critical for cancer cell proliferation and survival. researchgate.net
Multi-Targeted Kinase Inhibitors: As mentioned, derivatives have been developed as potent inhibitors of multiple tyrosine kinases like EGFR, Her2, and VEGFR2, which are implicated in various cancers. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibitors: A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed as CDK inhibitors for potential use in pancreatic ductal adenocarcinoma (PDAC) therapy. nih.gov Several of these compounds demonstrated strong inhibitory activity against CDK9. nih.gov
Colony-Stimulating Factor-1 Receptor (CSF1R) Inhibitors: CSF1R is a receptor tyrosine kinase that plays a role in the maintenance of tissue-resident macrophages. Its inhibition is being explored as a therapy for a range of diseases, including certain cancers. nih.gov
Immunomodulation and Inflammatory Diseases: Beyond cancer, these compounds are being investigated for diseases involving the immune system.
Interleukin-2-inducible T-cell kinase (Itk) Inhibitors: Itk is a key enzyme in T-cell signaling pathways and represents a potential drug target for inflammatory and autoimmune diseases, as well as T-cell leukemia. nih.govresearchgate.net Researchers have successfully designed covalent irreversible inhibitors of Itk based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, with the optimized compound 9 showing potent activity against Itk and excellent selectivity over other related kinases. nih.govresearchgate.net
Signal Transducer and Activator of Transcription 6 (STAT6) Inhibitors: STAT6 is a critical transcription factor in the interleukin-4 (IL-4) signaling pathway, which is central to allergic conditions like asthma. nih.govresearchgate.net A 7H-pyrrolo[2,3-d]pyrimidine derivative, AS1810722 , was identified as a potent and orally active STAT6 inhibitor. nih.govresearchgate.net This compound was shown to inhibit Th2 cell differentiation and eosinophil infiltration in a mouse model of asthma. nih.govresearchgate.net
Antimicrobial Applications: The scaffold has also been used to develop agents with antimicrobial properties. A study reported the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives that were evaluated for their activity against bacteria and fungi. researchgate.net Several compounds exhibited excellent antifungal activity against Candida albicans, with a minimal inhibitory concentration (MIC) superior to the standard drug fluconazole. researchgate.net
This expansion into diverse therapeutic areas highlights the chemical tractability and broad biological potential of the 7H-pyrrolo[2,3-d]pyrimidine core structure.
Innovative and Sustainable Synthetic Methodologies for Scalable Production
The translation of promising pyrrolo[2,3-d]pyrimidine derivatives from laboratory-scale synthesis to industrial production requires efficient, scalable, and sustainable chemical processes. Research in this area focuses on improving reaction yields, simplifying purification methods, and reducing environmental impact.
The general synthesis of derivatized compounds often involves a multi-step approach. For example, the synthesis of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' was achieved in three main steps starting from 6-chloro-7-deazapurine. nih.gov Similarly, the synthesis of novel pyrrole (B145914) and pyrrolo[2,3-d]pyrimidine derivatives with antimicrobial activity involved several distinct synthetic pathways to generate a library of compounds. researchgate.net
The table below outlines a generalized synthetic approach for creating diverse pyrrolo[2,3-d]pyrimidine derivatives.
| Step | Description | Starting Material | Key Reagents | Product Type |
| 1 | Core Synthesis/Functionalization | Aminopyrrole or equivalent | Chloroacetaldehyde, POCl3 etc. | Functionalized pyrrolo[2,3-d]pyrimidine core (e.g., 2,4-dichloro derivative) google.com |
| 2 | Nucleophilic Substitution | Dichloro-pyrrolo[2,3-d]pyrimidine | Amines, Alcohols | Amino- or alkoxy-substituted derivatives nih.gov |
| 3 | Coupling Reactions | Halogenated pyrrolo[2,3-d]pyrimidine | Boronic acids, Amines | Aryl- or amino-substituted derivatives (e.g., via Pd-catalyzed coupling) nih.gov |
| 4 | Side Chain Elaboration | Functionalized derivative from previous steps | Various reagents | Final complex derivatives with desired pharmacophores nih.gov |
Future efforts in this area will likely focus on the principles of green chemistry, such as using less hazardous solvents, developing catalytic reactions to replace stoichiometric reagents, and improving energy efficiency to make the production of these valuable compounds more economically and environmentally sustainable.
Strategies for Overcoming Evolving Drug Resistance Mechanisms
A significant challenge in the long-term efficacy of targeted therapies, particularly in oncology, is the development of drug resistance. This often occurs through secondary mutations in the target protein that prevent the drug from binding effectively. A key research direction for this compound derivatives is the design of next-generation inhibitors that can overcome these resistance mechanisms.
The development of covalent inhibitors represents one such strategy. By forming an irreversible covalent bond with a non-catalytic cysteine residue near the ATP-binding site of the target kinase, these inhibitors can maintain activity even when mutations arise that would typically reduce the binding affinity of reversible inhibitors. The development of selective covalent inhibitors for Itk demonstrates the successful application of this approach within the pyrrolo[2,3-d]pyrimidine class. nih.gov
Another strategy involves designing compounds that can accommodate or specifically target common resistance mutations. This requires a deep understanding of the structural changes induced by these mutations. The ongoing research goal is to develop newer generation drugs with improved efficacy against resistant mutations by leveraging the chemical versatility of the pyrrolo[2,3-d]pyrimidine scaffold. nih.gov This involves creating derivatives that can bind to the mutated target with high affinity, thereby restoring therapeutic activity.
Furthermore, the development of multi-targeted kinase inhibitors can also be a strategy to combat resistance. By simultaneously inhibiting multiple signaling pathways, these agents may reduce the likelihood of cancer cells escaping treatment through the activation of alternative pathways, a common mechanism of adaptive resistance. nih.gov The ability of compounds like 5k to potently inhibit EGFR, Her2, and VEGFR2 showcases this potential. nih.gov
Integration of Advanced Computational and Experimental Approaches for Rational Design
The design and optimization of novel this compound derivatives are increasingly driven by a synergistic combination of computational modeling and experimental validation. This integrated approach accelerates the drug discovery process, reduces costs, and improves the likelihood of identifying successful clinical candidates.
Molecular Docking and Pharmacophore Modeling: Computational techniques like molecular docking are used to predict the binding mode and affinity of newly designed compounds within the active site of a target protein. For example, molecular docking studies were performed to understand the binding interactions of potent halogenated pyrrolo[2,3-d]pyrimidine derivatives with target enzymes like EGFR, Her2, VEGFR2, and CDK2. nih.gov These studies revealed that the most active compounds exhibited binding interactions similar to those of known inhibitors, providing a structural rationale for their observed potency. nih.gov Pharmacophore modeling helps identify the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new molecules with a higher probability of being active. researchgate.net
Structure-Based Drug Design (SBDD): When the crystal structure of the target protein is available, SBDD allows for the precise design of inhibitors that fit optimally into the binding pocket. The development of selective CSF1R inhibitors was aided by the crystal structure of the protein in complex with a lead compound, which revealed a specific "DFG-out-like" binding conformation. nih.gov This structural insight is invaluable for designing next-generation compounds with improved affinity and selectivity.
This iterative cycle of computational design, chemical synthesis, and biological testing allows for the rapid optimization of lead compounds. Computationally predicted molecules are synthesized and then evaluated in enzymatic and cell-based assays. The experimental results, in turn, provide feedback to refine the computational models, leading to a more accurate and predictive design process for developing the next generation of highly effective 7H-pyrrolo[2,3-d]pyrimidine-based therapeutics.
Q & A
Q. What in vitro models best recapitulate the tumor microenvironment for testing 2,4-dimethyl analogs?
- Methodology :
- 3D Co-Cultures : Use spheroids of cancer-associated fibroblasts (CAFs) and tumor cells to assess penetration and hypoxia-selective activity .
- Microfluidics : Mimic vascularization and shear stress to study anti-angiogenic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
